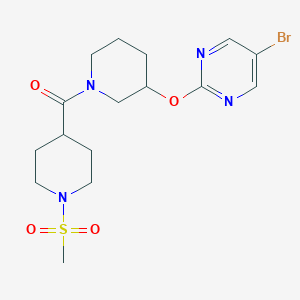

(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Description

(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a heterocyclic compound featuring a methanone core linking two distinct piperidine-derived moieties.

Properties

IUPAC Name |

[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN4O4S/c1-26(23,24)21-7-4-12(5-8-21)15(22)20-6-2-3-14(11-20)25-16-18-9-13(17)10-19-16/h9-10,12,14H,2-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKPMXPVKDOMEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone , often referred to as a bromopyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Bromopyrimidine : The initial step includes the bromination of pyrimidine, which can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Piperidine Attachment : The resulting bromopyrimidine is then reacted with piperidine in the presence of a base such as potassium carbonate (K2CO3), leading to the formation of the piperidine derivative.

- Final Assembly : The final structure is completed by introducing the methylsulfonyl group and forming the methanone linkage.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key aspects include:

- Enzyme Inhibition : The bromopyrimidine moiety may facilitate interactions through hydrogen bonding or π-π stacking, enhancing binding affinity with target enzymes.

- Receptor Modulation : The piperidine structure can contribute to hydrophobic interactions that stabilize the compound's binding to receptors involved in various signaling pathways.

Biological Activity Data

Recent studies have indicated various biological activities associated with this compound:

Antitumor Activity

Research has shown that derivatives similar to this compound exhibit significant antitumor effects. For instance, studies involving related bromopyrimidine compounds demonstrated inhibition of cell proliferation in various cancer cell lines, suggesting potential applications in oncology.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary results indicate effectiveness against several bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.

Case Studies

A notable case study investigated the effects of related compounds on malignant pleural mesothelioma (MPM). The study revealed that bromopyrimidine derivatives, including those similar to our compound, showed enhanced inhibitory effects on tumor growth when combined with other therapeutic agents like trametinib.

Scientific Research Applications

The compound (3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone , identified by CAS number 2034474-69-4, has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This article explores its applications, synthesis methods, and relevant case studies.

Chemical Properties and Structure

The molecular formula of the compound is with a molecular weight of approximately 433.3 g/mol. The structure consists of a piperidine ring substituted with a bromopyrimidine moiety, which is known for its biological activity.

Anticancer Activity

Research indicates that derivatives of bromopyrimidine compounds exhibit significant anticancer properties. The compound may function as a dual inhibitor targeting the mTOR/PI3K pathways, which are crucial in cancer cell proliferation and survival. For instance, studies have shown that similar compounds effectively inhibit tumor growth in xenograft models, including prostate and breast cancer .

Neuropharmacological Effects

Piperidine derivatives have been investigated for their neuropharmacological effects, particularly in treating neurological disorders such as depression and anxiety. The unique structure of this compound suggests potential interactions with neurotransmitter systems, which could lead to novel therapeutic options .

Antimicrobial Properties

Compounds containing pyrimidine rings have been reported to possess antimicrobial activity. The presence of the bromine atom may enhance this activity by increasing the lipophilicity of the molecule, allowing better penetration through microbial membranes .

Multi-step Synthesis

A common approach involves the reaction of 5-bromopyrimidine with piperidine derivatives under specific conditions to form the desired compound. This multi-step synthesis often includes protection-deprotection strategies to ensure functional groups remain intact during reactions .

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are employed to form carbon-carbon bonds between the piperidine and pyrimidine moieties. This method is advantageous for constructing complex structures efficiently .

Case Study 1: GDC-0980 Development

GDC-0980, a dual mTOR/PI3K inhibitor, was developed using similar structural motifs found in this compound). Clinical trials demonstrated its efficacy in various cancer types, highlighting the importance of such compounds in drug development .

Case Study 2: Neuropharmacological Research

Recent studies have explored the effects of piperidine derivatives on serotonin receptors, indicating potential antidepressant properties. The compound's structure allows it to interact with these receptors effectively, suggesting further investigation into its therapeutic applications .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromopyrimidine Site

The 5-bromopyrimidine moiety undergoes nucleophilic aromatic substitution (SNAr) reactions under controlled conditions. The bromine atom at position 5 is highly reactive toward nucleophiles such as amines, thiols, and alkoxides due to electron-withdrawing effects of the adjacent pyrimidine nitrogen atoms .

Example Reaction Conditions:

-

Nucleophile: Piperidine derivatives

-

Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

-

Catalyst: Pd(OAc)₂ or CuI for coupling reactions

Suzuki-Miyaura Cross-Coupling

The bromine atom facilitates palladium-catalyzed coupling with boronic acids, enabling aryl/heteroaryl group introduction. This reaction is critical for generating derivatives with enhanced biological activity .

Typical Conditions:

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: K₂CO₃ or Cs₂CO₃

-

Solvent: Toluene/ethanol (3:1)

Methylsulfonyl Group Reactivity

The methylsulfonyl (Ms) group on the piperidine ring participates in elimination or nucleophilic substitution reactions under basic conditions :

-

Elimination: Treatment with DBU in DCM generates a dehydropiperidine intermediate.

-

Substitution: Reaction with amines (e.g., morpholine) replaces the Ms group .

Methanone Bridging Group

The central methanone bridge undergoes reduction with NaBH₄ or LiAlH₄ to form secondary alcohols, enabling further functionalization :

| Reducing Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| NaBH₄ | (3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanol | 85 |

Ring-Opening and Rearrangement Reactions

Under acidic conditions (e.g., HCl in dioxane), the piperidine rings may undergo ring-opening followed by recombination to form fused bicyclic structures .

Stability Under Thermal and Photolytic Conditions

The compound demonstrates moderate thermal stability up to 150°C but degrades under UV light (λ = 254 nm) in solution, forming dehalogenated byproducts .

| Condition | Observation | Reference |

|---|---|---|

| 150°C, 24 h | <5% degradation | |

| UV light, 48 h | 35% degradation (major product: dehalogenated pyrimidine) |

Comparison with Similar Compounds

Chromeno[4,3-d]pyrimidine Derivative ()

A structurally related compound, 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one, shares the piperidine and pyrimidine motifs but differs in core structure and substituents:

- Core: Chromeno-pyrimidine fused ring system vs. the methanone-linked piperidines in the target compound.

- Substituents : Thioxo group at position 2 of pyrimidine vs. bromine at position 5 and methylsulfonyl on piperidine.

- Synthesis: The chromeno-pyrimidine derivative was synthesized via a one-step reaction using 4-hydroxycoumarin, 4-piperidinobenzaldehyde, and thiourea with p-toluenesulfonic acid catalysis . In contrast, the target compound likely requires multi-step synthesis due to its complex substitution pattern.

Zygocaperoside and Isorhamnetin-3-O Glycoside ()

While these compounds are flavonoid derivatives, their isolation and characterization via NMR and UV spectroscopy highlight methodologies applicable to the target compound. For example, the ¹H-NMR and ¹³C-NMR data tables provided for Zygocaperoside (Tables 1 and 2 in ) could serve as a reference for interpreting the target compound’s spectroscopic signatures, particularly the bromine and sulfonyl groups.

Physicochemical and Pharmacokinetic Properties

Computational studies of the chromeno-pyrimidine derivative () revealed suitable drug-like properties, including a ClogP value (3.2) indicative of moderate lipophilicity and oral bioavailability. By comparison:

- Target Compound : The bromine atom (high molecular weight, ~79.9 g/mol) may increase lipophilicity, while the methylsulfonyl group (polar, -SO₂CH₃) could enhance solubility and metabolic stability.

Q & A

Q. Q1. What are the recommended synthetic routes and conditions for preparing this compound, and how can purity be optimized?

Answer: The synthesis of structurally related piperidine-based methanones involves nucleophilic substitution and coupling reactions. For example, in analogous compounds, bromopyrimidine derivatives are reacted with piperidinyl intermediates in polar aprotic solvents (e.g., dichloromethane) under basic conditions (e.g., NaOH) to form ether linkages . Purification is typically achieved via column chromatography using gradients of n-hexane/EtOAc (e.g., 5:5 ratio), yielding products with ~75–84% purity . To optimize purity:

Q. Q2. What analytical techniques are critical for characterizing this compound?

Answer: Core techniques include:

- ¹H/¹³C-NMR : Assign proton environments (e.g., piperidine methylene groups at δ 2.5–3.5 ppm, sulfonyl groups at δ 3.1–3.3 ppm) .

- HPLC : Assess retention times (e.g., 13.04 min for related compounds) and quantify impurities .

- Elemental Analysis : Verify C/H/N ratios (e.g., discrepancies ≤0.3% indicate acceptable purity) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Answer: Contradictions often arise from conformational flexibility, solvent effects, or impurities. Methodological steps:

Replicate experiments under identical conditions.

Use orthogonal techniques : Compare NMR with IR (e.g., carbonyl stretches ~1700 cm⁻¹) or mass spectrometry (e.g., ESI-MS for molecular ion confirmation).

Computational modeling : Optimize geometry using DFT to predict NMR shifts and validate assignments .

Re-purify : Isolate impurities via preparative HPLC and characterize them separately .

Q. Q4. How should experimental designs account for environmental stability and degradation pathways?

Answer: Design studies based on environmental fate frameworks :

Q. Example Experimental Setup

| Parameter | Condition | Monitoring Method |

|---|---|---|

| Hydrolysis (pH 7.4) | 37°C, 14 days | LC-MS, NMR |

| Photolysis | UV-A (315–400 nm), 7 days | HPLC-DAD |

Q. Q5. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

- Scaffold modification : Replace the 5-bromopyrimidine moiety with chloro/fluoro analogs to assess halogen effects on target binding .

- Sulfonyl group tuning : Compare methylsulfonyl with tosyl or mesyl groups for solubility and potency .

- In vitro assays : Use dose-response curves (IC₅₀) in enzyme inhibition assays (e.g., kinase targets) and correlate with logP values (computational or experimental) .

Methodological and Ethical Considerations

Q. Q6. What safety protocols are essential for handling this compound?

Answer:

Q. Q7. How can researchers ensure compliance with ethical guidelines in environmental impact studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.